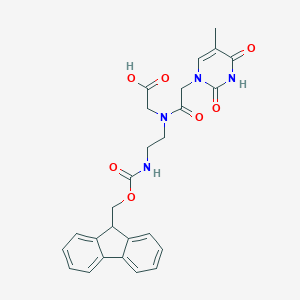

2-(N-(2-((((9H-芴-9-基)甲氧羰基)氨基)乙基)-2-(5-甲基-2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)乙酰氨基)乙酸

描述

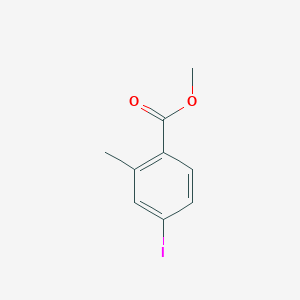

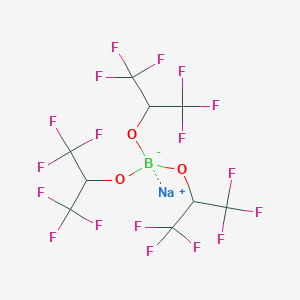

Monomer used to incorporate a T (U) nucleobase analogue in peptide nucleic acid synthesis.

科学研究应用

抗肿瘤活性

类似于指定化学品的化合物的一个显着应用在于抗肿瘤活性。研究表明,该化合物的衍生物表现出选择性的抗肿瘤活性。这些化合物的 R 构型对其有效性有重要贡献。例如,熊靖 (2011) 合成了相关化合物并测试了它们的体外抗肿瘤活性,证明了选择性的抗肿瘤特性 (熊靖,2011)。类似地,另一项研究合成了含有 5-氟尿嘧啶的氨基酸酯衍生物,显示出对肝癌的抑制作用 (熊军等,2009)。

合成与表征

该化合物的衍生物的合成和详细表征已得到广泛研究。G. Gasser 等人 (2006) 制备了一种与该化合物相关的新型二茂铁尿嘧啶肽核酸 (PNA) 单体,展示了其在复杂分子合成中的潜力 (G. Gasser 等,2006)。王伟 (2009) 和王卫东 (2008) 也合成了相关化合物并对其进行了表征,有助于理解它们的结构特性 (王伟,2009);(王卫东,2008)。

HIV-1 蛋白酶抑制剂

另一个重要的应用是在 HIV-1 蛋白酶抑制剂的开发中。梅珠等人的研究 (2019) 表明,以嘧啶碱基为新型 P2 配体的衍生物增强了对 HIV-1 的效力,包括耐药变体 (梅珠等,2019)。

作用机制

Target of Action

The primary target of Fmoc-PNA-T-OH is DNA. It is incorporated into a Peptide Nucleic Acid (PNA) and selectively binds to Thymine (T) in a complementary DNA strand .

Mode of Action

Fmoc-PNA-T-OH interacts with its targets through a process known as hybridization. This involves the formation of a PNA-DNA duplex, where the PNA strand is complementary to a specific DNA sequence . The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-PNA-T-OH is DNA replication. By binding to specific DNA sequences, Fmoc-PNA-T-OH can potentially interfere with the process of DNA replication .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and heat , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Fmoc-PNA-T-OH’s action are largely dependent on its specific DNA target. By binding to DNA, it can potentially alter gene expression and disrupt cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-PNA-T-OH can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas and at low temperatures to maintain its stability .

属性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUYSHQBEXUIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of optimizing the synthetic routes for Fmoc-PNA-T-OH?

A: Fmoc-PNA-T-OH, or 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid, is a key building block for Peptide Nucleic Acids (PNAs). These synthetic molecules mimic natural nucleic acids and are important in chemical and biomedical research. [, ] Optimizing the synthetic routes for Fmoc-PNA-T-OH is crucial because it directly impacts the yield, purity, and reproducibility of the monomer synthesis. This, in turn, affects the efficiency and reliability of downstream PNA synthesis and applications. []

Q2: What is a key intermediate in the synthesis of Fmoc-PNA-T-OH, and why is it significant?

A: Research suggests that N-Boc-ethylenediamine is a crucial intermediate in the synthesis of both N-Boc-PNA-T-OH and N-Fmoc-PNA-T-OH. [] This significance stems from its role as a starting point for a synthetic pathway that demonstrably yields both PNA monomers with high purity and reproducibility. [] This finding highlights the importance of carefully selecting and optimizing each step in the synthetic route to achieve the desired product quality and efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)